molecular formula C11H17N3O3 B1443603 tert-Butyl 3-(hydroxymethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate CAS No. 1251014-83-1

tert-Butyl 3-(hydroxymethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Cat. No.: B1443603
CAS No.: 1251014-83-1
M. Wt: 239.27 g/mol
InChI Key: LMBYCZPIAUWHJH-UHFFFAOYSA-N
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Description

tert-Butyl 3-(hydroxymethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in the production of Omarigliptin, a potent and selective dipeptidyl peptidase 4 (DPP-4) inhibitor used in the treatment of type 2 diabetes .

Scientific Research Applications

tert-Butyl 3-(hydroxymethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: As an intermediate in the synthesis of pharmaceuticals like Omarigliptin, it plays a crucial role in drug development.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed .

Mechanism of Action

Target of Action

The primary target of the compound 3-Hydroxymethyl-4,6-Dihydro-1H-Pyrrolo[3,4-C]Pyrazole-5-Carboxylic Acid Tert-Butyl Ester is the enzyme dipeptidyl peptidase-4 (DPP-4) in the body . DPP-4 is responsible for degrading glucagon-like peptide-1 (GLP-1), a hormone that increases insulin secretion and decreases glucagon secretion, thereby helping to control blood glucose levels .

Mode of Action

3-Hydroxymethyl-4,6-Dihydro-1H-Pyrrolo[3,4-C]Pyrazole-5-Carboxylic Acid Tert-Butyl Ester acts by inhibiting the activity of DPP-4 . By doing so, it prolongs the action time of GLP-1, thereby increasing the blood concentration of the endogenous GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) . This results in improved blood glucose control .

Biochemical Pathways

The inhibition of DPP-4 by 3-Hydroxymethyl-4,6-Dihydro-1H-Pyrrolo[3,4-C]Pyrazole-5-Carboxylic Acid Tert-Butyl Ester affects the GLP-1 pathway . GLP-1 is an incretin hormone that is released from the intestines in response to food intake. It enhances insulin secretion from the pancreas and suppresses glucagon secretion, slowing gastric emptying, and reducing food intake . By inhibiting DPP-4 and thus prolonging the action of GLP-1, the compound enhances these effects, leading to better control of blood glucose levels .

Result of Action

The result of the action of 3-Hydroxymethyl-4,6-Dihydro-1H-Pyrrolo[3,4-C]Pyrazole-5-Carboxylic Acid Tert-Butyl Ester is an improvement in blood glucose control . By inhibiting DPP-4 and thus increasing the levels and action time of GLP-1 and GIP, it enhances insulin secretion, suppresses glucagon secretion, slows gastric emptying, and reduces food intake . These effects collectively lead to a reduction in blood glucose levels, which is beneficial for the management of type 2 diabetes .

Biochemical Analysis

Biochemical Properties

3-Hydroxymethyl-4,6-Dihydro-1H-Pyrrolo[3,4-C]Pyrazole-5-Carboxylic Acid Tert-Butyl Ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain hydrolases and transferases, modulating their catalytic activities. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate .

Cellular Effects

The effects of 3-Hydroxymethyl-4,6-Dihydro-1H-Pyrrolo[3,4-C]Pyrazole-5-Carboxylic Acid Tert-Butyl Ester on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the MAPK/ERK signaling pathway, leading to altered gene expression profiles and metabolic fluxes. This modulation can result in changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 3-Hydroxymethyl-4,6-Dihydro-1H-Pyrrolo[3,4-C]Pyrazole-5-Carboxylic Acid Tert-Butyl Ester exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it has been found to inhibit certain kinases by binding to their active sites, thereby preventing substrate access and subsequent phosphorylation events. Additionally, it can activate transcription factors by facilitating their binding to DNA, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Hydroxymethyl-4,6-Dihydro-1H-Pyrrolo[3,4-C]Pyrazole-5-Carboxylic Acid Tert-Butyl Ester change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways .

Dosage Effects in Animal Models

The effects of 3-Hydroxymethyl-4,6-Dihydro-1H-Pyrrolo[3,4-C]Pyrazole-5-Carboxylic Acid Tert-Butyl Ester vary with different dosages in animal models. At low doses, it can enhance certain physiological processes without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

3-Hydroxymethyl-4,6-Dihydro-1H-Pyrrolo[3,4-C]Pyrazole-5-Carboxylic Acid Tert-Butyl Ester is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which facilitate its biotransformation into various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 3-Hydroxymethyl-4,6-Dihydro-1H-Pyrrolo[3,4-C]Pyrazole-5-Carboxylic Acid Tert-Butyl Ester is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it can be actively transported into the nucleus, where it exerts its effects on gene expression .

Subcellular Localization

The subcellular localization of 3-Hydroxymethyl-4,6-Dihydro-1H-Pyrrolo[3,4-C]Pyrazole-5-Carboxylic Acid Tert-Butyl Ester is crucial for its activity and function. It contains specific targeting signals that direct it to particular organelles, such as the mitochondria or endoplasmic reticulum. Post-translational modifications, such as phosphorylation or ubiquitination, can further influence its localization and stability within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(hydroxymethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[3,4-c]pyrazole core. The hydroxymethyl group is then introduced through a series of functional group transformations, and the tert-butyl ester is formed via esterification reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(hydroxymethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction of the ester group can produce alcohols.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dihydro-1H-Pyrrolo[3,4-C]Pyrazole-5-Carboxylic Acid Benzyl Ester: Another ester derivative with similar structural features.

    tert-Butyl 4,6-Dihydropyrrolo[3,4-C]Pyrazole-5(2H)-Carboxylate: A closely related compound with a different ester group.

Uniqueness

tert-Butyl 3-(hydroxymethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its role as an intermediate in the synthesis of a clinically important drug like Omarigliptin further highlights its significance in medicinal chemistry .

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-4-7-8(5-14)12-13-9(7)6-15/h15H,4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBYCZPIAUWHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)NN=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251014-83-1
Record name 3-HYDROXYMETHYL-4,6-DIHYDRO-1H-PYRROLO[3,4-C]PYRAZOLE- 5-CARBOXYLIC ACID TERT-BUTYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 3-(hydroxymethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
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tert-Butyl 3-(hydroxymethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

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